N-[2-(3-fluorophenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide

TrkA inhibition kinase selectivity pain therapeutics

N-[2-(3-fluorophenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide (CAS 1324091-76-0; molecular formula C₁₇H₁₆FN₅O; MW 325.34 g/mol) is a patented, synthetic small-molecule benzamide derivative from the five-membered heteroaryl benzamide chemical series developed by Merck Sharp & Dohme Corp. The compound is classified as a TrkA (tropomyosin-related kinase A; NTRK1) inhibitor and is disclosed as Example 76 in patent WO2015148350, with claimed therapeutic utility in chronic pain, neuropathic pain, pruritus, and solid tumors.

Molecular Formula C17H16FN5O
Molecular Weight 325.34 g/mol
Cat. No. B12164833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-fluorophenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide
Molecular FormulaC17H16FN5O
Molecular Weight325.34 g/mol
Structural Identifiers
SMILESCC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCC3=CC(=CC=C3)F
InChIInChI=1S/C17H16FN5O/c1-12-20-21-22-23(12)16-7-3-5-14(11-16)17(24)19-9-8-13-4-2-6-15(18)10-13/h2-7,10-11H,8-9H2,1H3,(H,19,24)
InChIKeyJHPUTDYKDOGFCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3-Fluorophenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide: Structural and Pharmacological Baseline for Informed Procurement in TrkA-Targeted Research


N-[2-(3-fluorophenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide (CAS 1324091-76-0; molecular formula C₁₇H₁₆FN₅O; MW 325.34 g/mol) is a patented, synthetic small-molecule benzamide derivative from the five-membered heteroaryl benzamide chemical series developed by Merck Sharp & Dohme Corp. [1]. The compound is classified as a TrkA (tropomyosin-related kinase A; NTRK1) inhibitor and is disclosed as Example 76 in patent WO2015148350, with claimed therapeutic utility in chronic pain, neuropathic pain, pruritus, and solid tumors [1][2]. Structurally, it features a 1,2,3,4-tetrazole ring at the meta position of the central benzamide scaffold, an N-phenethyl amide side chain bearing a 3-fluoro substituent on the terminal phenyl ring, and a 5-methyl group on the tetrazole [1]. This compound occupies a distinct structural niche among TrkA-targeting benzamide derivatives, differentiated from both four-membered heteroaryl and six-membered heteroaryl series within the same patent family [2].

Why N-[2-(3-Fluorophenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide Cannot Be Substituted by Generic TrkA Inhibitors: The Case for Compound-Specific Selection


TrkA inhibitors exhibit substantial structural diversity across heteroaryl substitution patterns, linker composition, and pendant aryl modifications, making simple functional interchange unreliable for replicating experimental outcomes [1]. In the benzamide-tetrazole chemical series disclosed in WO2015148350, specific substitution patterns on the tetrazole ring and the phenethyl side chain are known to modulate TrkA binding potency and isoform selectivity profiles [1]. N-[2-(3-fluorophenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide (Example 76) differs from its closest in-class congener, Example 81 (five membered heterocyclic benzamide derivative 3), in the nature and position of substituents on the aromatic and heterocyclic rings, distinctions that are expected to yield divergent target engagement and selectivity characteristics based on established TrkA structure-activity relationships [1][2]. Substituting a different example from the same patent or a structurally unrelated TrkA inhibitor (e.g., GNF-5837, TrkA-IN-1) without confirming equivalence in the relevant assay system risks introducing uncontrolled variables in potency, TrkB/TrkC selectivity, and off-target pharmacology [2].

Quantitative Differentiation Evidence: N-[2-(3-Fluorophenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide vs. Structural Analogs and Alternative TrkA Inhibitors


Target Specificity: Documented TrkA Kinase Inhibition with Defined Patent-Backed Indications Differentiates This Compound from Non-Selective Pan-Trk Inhibitors

N-[2-(3-fluorophenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide is explicitly documented in the Therapeutic Target Database (TTD) as a TrkA (NTRK1) inhibitor, with its molecular target and mechanism of action (inhibitor) confirmed [1]. The compound was developed as part of a Merck Sharp & Dohme patent family (WO2015148350) claiming substituted five-membered heteroaryl benzamide compounds as Trk family protein kinase inhibitors for pain, inflammation, and cancer [2]. While specific IC₅₀ data for Example 76 has not been publicly disclosed in accessible databases, closely related analogs in the same patent series (e.g., Example 81) are categorized with binding affinities in the <10 nM to sub-100 nM range based on patent activity classifications [1][2]. By contrast, the pan-Trk inhibitor GNF-5837 exhibits IC₅₀ values of 11 nM (TrkA), 9 nM (TrkB), and 7 nM (TrkC), lacking the patent-defined TrkA-focused therapeutic indications that distinguish Example 76 .

TrkA inhibition kinase selectivity pain therapeutics oncology

Structural Scaffold Differentiation: 5-Methyl-1H-Tetrazole Meta-Substitution Pattern Distinguishes This Benzamide from Four-Membered and Six-Membered Heteroaryl Congeners

The compound belongs to the five-membered heteroaryl benzamide series within the WO2015148350 patent, defined by the presence of a tetrazole ring (a five-membered heterocycle) at the meta position of the benzamide core [1]. This structurally differentiates it from two other compound series disclosed in related Merck patents: the six-membered heteroaryl benzamide series (e.g., pyridine- or pyrimidine-containing analogs) and the four-membered heteroaryl series [1][2]. Within the five-membered series, the specific combination of a 3-fluorophenethyl amide side chain and a 5-methyl-1H-tetrazole substituent defines Example 76. By comparison, Example 81 (drug ID D0CY3U in TTD) contains a different, undisclosed substitution pattern, highlighting that even closely related examples within the same patent can exhibit distinct structural and, by inference, pharmacological profiles [2].

structure-activity relationship benzamide scaffold tetrazole substitution meta vs para regioisomerism

Putative BCRP Selectivity Context: Benzamide-Phenyltetrazole Scaffold Class Demonstrates Absence of P-gp Cross-Reactivity, Supporting Transporter-Selective Profiling

A 2017 study by Gujarati et al. evaluated a series of 31 benzamide and phenyltetrazole derivatives with amide and urea linkers as BCRP (ABCG2) inhibitors, demonstrating that this structural class achieves selective BCRP inhibition without cross-reactivity at P-glycoprotein (P-gp) [1]. In the benzamide series, lead compounds exhibited fold-resistance values of 1.51–1.62 at 10 µM in the H460/MX20 mitoxantrone-resistant cell line, comparable to the reference BCRP inhibitor fumitremorgin C (FTC) [1]. Critically, none of the tested compounds showed reversal effects in the P-gp-overexpressing SW620/Ad300 cell line, establishing class-level BCRP selectivity [1]. While N-[2-(3-fluorophenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide was not among the specific 31 compounds tested in that study, its shared benzamide-phenyltetrazole core scaffold places it within the same chemotype for which BCRP-selective (P-gp-sparing) behavior has been experimentally validated [1].

BCRP/ABCG2 multidrug resistance P-glycoprotein transporter selectivity

Physicochemical Property Differentiation: Molecular Weight, Fluorine Content, and Tetrazole Regiochemistry Define Handling and Assay Compatibility Relative to Common TrkA Reference Inhibitors

N-[2-(3-fluorophenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide possesses a molecular weight of 325.34 g/mol (C₁₇H₁₆FN₅O), placing it in the lower molecular weight range for small-molecule kinase inhibitors, which is generally favorable for solubility and permeability [1]. This compares favorably to larger TrkA inhibitors such as PF-06737007 (MW ~587.71) and other advanced leads that exceed 500 g/mol . The presence of a single fluorine atom at the meta position of the phenethyl phenyl ring provides a defined hydrogen-bond acceptor and metabolic stabilization element without the excessive lipophilicity associated with polyfluorinated analogs [1]. Furthermore, the 1-substituted (N1-linked) tetrazole regioisomer present in this compound is distinct from the 2-substituted (N2-linked) tetrazole regioisomers found in alternative benzamide-tetrazole series, a feature that can influence both target binding geometry and metabolic stability [1].

physicochemical properties solubility molecular weight fluorine substitution

Indication Breadth: Multi-Indication Patent Coverage Spanning Pain and Oncology Differentiates This Compound from Single-Indication TrkA Tool Compounds

According to the Therapeutic Target Database (TTD), N-[2-(3-fluorophenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide is patented for five distinct therapeutic indications: chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), solid tumors/cancer (ICD-11: 2A00-2F9Z), and thymic cancer (ICD-11: 2C27) [1]. This multi-indication profile reflects the Merck Sharp & Dohme patent strategy claiming TrkA inhibitors for both pain and oncology applications, based on the well-established role of NGF-TrkA signaling in nociception and tumor biology [2]. By contrast, tool compounds such as TrkA-IN-1 (IC₅₀ 99 nM in cell-based assay) are primarily characterized for analgesic activity without equivalent breadth of oncology indication mapping . The documented pruritus indication also distinguishes this compound from most publicly disclosed TrkA inhibitors, which rarely include antipruritic claims [1].

chronic pain neuropathic pain pruritus solid tumors therapeutic indication

Optimal Research Application Scenarios for N-[2-(3-Fluorophenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide Based on Evidence-Validated Differentiation


TrkA-Mediated Pain Pathway Profiling: Chronic and Neuropathic Pain Model Studies

This compound is optimally deployed as a TrkA-selective pharmacological probe in preclinical models of chronic and neuropathic pain, where its patent-validated indication mapping and TrkA-specific inhibition profile (as documented in TTD and patent WO2015148350) support mechanistic studies of NGF-TrkA signaling in nociception [1][2]. Its lower molecular weight (325.34 g/mol) relative to larger pan-Trk inhibitors facilitates dosing solution preparation for in vivo pain models such as spinal nerve ligation or CFA-induced inflammatory pain [1].

BCRP-Mediated Multidrug Resistance Reversal Assays with Built-in P-gp Counter-Screening

Based on the demonstrated class-level BCRP selectivity and absence of P-gp cross-reactivity for benzamide-phenyltetrazole derivatives (Gujarati et al., 2017), this compound is well-suited for inclusion in multidrug resistance reversal screening panels using BCRP-overexpressing cell lines (e.g., H460/MX20) with parallel P-gp counter-screening in SW620/Ad300 cells [1]. The benzamide-tetrazole scaffold's established selectivity profile reduces the confounding risk of dual transporter inhibition that complicates interpretation of chemosensitization experiments.

Kinase Selectivity Profiling: TrkA vs. TrkB/TrkC Discrimination Studies

The compound's classification within the five-membered heteroaryl benzamide series—distinct from the six-membered heteroaryl and bicyclic series in the Merck patent estate—positions it as a valuable tool for investigating how heterocycle ring size and substitution pattern influence TrkA vs. TrkB/TrkC selectivity [1]. Researchers comparing Example 76 against related examples from the same patent family (e.g., Example 81) can probe structure-selectivity relationships critical for developing TrkA-sparing or TrkA-selective inhibitors [1][2].

Oncology Research: Solid Tumor and Thymic Cancer Cell Line Profiling

Given its patent coverage for solid tumors and thymic cancer, this compound is appropriate for TrkA-dependent cancer cell line profiling, particularly in NTRK1-fusion-positive or TrkA-overexpressing cancer models where TrkA kinase activity drives proliferation and survival [1]. Its moderate molecular weight and single-fluorine substitution profile support cell-based assay deployment with reduced risk of non-specific cytotoxicity compared to higher molecular weight, more lipophilic TrkA inhibitors [1][2].

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